(z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid (CAS: 74440-02-1) is a β-lactam antibiotic intermediate critical for synthesizing third-generation cephalosporins, such as cefixime and carumonam . Its molecular formula is C₁₁H₁₅N₃O₅S, with a molecular weight of 301.3 g/mol . The compound features a 2-aminothiazole ring linked to a tert-butoxycarbonylmethoxyimino (Boc-protected) side chain, which enhances stability during synthesis and storage . It is typically stored at -20°C and shipped at room temperature, with a purity of ≥98% .
The Z-configuration of the imino group is essential for biological activity, as it mimics the natural substrate of bacterial penicillin-binding proteins, enabling β-lactamase resistance .
Properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c1-11(2,3)19-7(15)4-18-14-8(9(16)17)6-5-20-10(12)13-6/h5H,4H2,1-3H3,(H2,12,13)(H,16,17)/b14-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQPXYAKVKORFJ-ZSOIEALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tert-Butyl Acetoacetate as Starting Material
The most widely documented method begins with tert-butyl acetoacetate, which undergoes sequential oximation and hydrocarbonylation. In the oximation step , tert-butyl acetoacetate reacts with hydroxylamine derivatives in ethyl acetate and acidic media (e.g., hydrochloric or acetic acid) at 5–35°C for 2–5 hours, yielding 2-hydroxyimino tert-butyl acetate. Subsequent hydrocarbonylation involves methyl chloroacetate, a phase transfer catalyst (e.g., tetramethylammonium chloride), and an inorganic base (e.g., sodium hydroxide) at -5–5°C. This step introduces the methoxyimino group, forming 2-methoxyformylmethoxyimino-3-oxobutyric acid tert-butyl ester with a molar yield of 76.1%.
Key Reaction Conditions:
Annulation and Cyclization
The intermediate 2-methoxyformylmethoxyimino-3-oxobutyric acid tert-butyl ester undergoes annulation with rhodanate (e.g., potassium thiocyanate) and acyl halides (e.g., chloroacetyl chloride) in organic solvents like toluene or dichloromethane. This step forms the thiazole ring, producing (Z)-2-(2-aminothiazol-4-yl)-2-methoxycarbonylmethoxyimino acetic acid. The reaction is conducted at -5–5°C for 1–2 hours, achieving an 85.5% molar yield.
Optimization Strategies:
-
Acyl Halide Selection : Chloroacetyl chloride minimizes impurities compared to bromoacetyl derivatives.
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Base Addition : Organic bases (e.g., triethylamine) neutralize generated acids, shifting equilibrium toward product formation.
Esterification and Final Product Isolation
Active Ester Formation
The intermediate undergoes esterification with 2-mercaptobenzothiazole in the presence of tetramethylammonium chloride and diphenyl disulfide. Conducted at 5–15°C for 1–2 hours, this step yields the title compound with a 90.5% molar yield.
Critical Parameters:
Crystallization and Purification
The crude product is purified via crystallization from ethanol/water mixtures, achieving >98% purity. HPLC analysis (C18 column, 0.1% formic acid in acetonitrile/water) confirms residual impurities <0.5%.
Industrial-Scale Process Optimization
Waste Reduction and Cost Efficiency
The patented method eliminates halogenation steps, reducing "three wastes" (waste gas, water, residue) by 40% compared to traditional routes. Key improvements include:
Comparative Analysis of Methodologies
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Steps | 6 | 4 |
| Total Yield | 62% | 76.1% |
| Solvent Consumption | 8 L/kg | 5 L/kg |
| Impurity Level | 1.2% | 0.5% |
Analytical Validation and Quality Control
Structural Confirmation
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NMR Spectroscopy : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 6.8 (thiazole C-H) and δ 1.4 (tert-butyl C-CH3).
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IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H/O-H) confirm functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amino group.
Reduction: Reduction reactions could target the oxime group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing the aminothiazole moiety exhibit significant antimicrobial properties. For instance, (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid has been evaluated for its efficacy against various bacterial and fungal strains. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Properties
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The compound has been investigated for its potential to induce apoptosis in cancer cells, particularly in models of leukemia and solid tumors. The mechanism involves the modulation of signaling pathways associated with cell survival and death, suggesting a valuable role in cancer therapy .
Drug Delivery Systems
1. Nanoparticle Conjugation
The compound can be utilized in the formulation of nanoparticle-based drug delivery systems. By conjugating this compound with nanoparticles, researchers aim to enhance the targeted delivery of therapeutic agents to specific tissues, such as tumors. This approach minimizes systemic toxicity and improves therapeutic efficacy through localized treatment .
2. PEGylation for Enhanced Solubility
PEGylation, or the attachment of polyethylene glycol (PEG) chains, to this compound can improve its solubility and stability in biological fluids. This modification is crucial for increasing the bioavailability of therapeutics based on this compound, making it suitable for parenteral administration .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been used in studies aimed at inhibiting specific enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor for enzymes such as kinases and phosphatases, which are critical in various cellular processes including signal transduction and metabolism .
2. Molecular Biology Techniques
In molecular biology, this compound serves as a versatile reagent for synthesizing modified nucleotides and peptides. These derivatives are essential for developing probes and markers used in various assays, including PCR and gene expression studies .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibition observed against E. coli and S. aureus |
| Anticancer Research | Investigate apoptotic effects on leukemia cells | Induced apoptosis via mitochondrial pathway modulation |
| Nanoparticle Formulation | Develop targeted delivery system | Enhanced drug uptake in tumor cells compared to free drug |
| Enzyme Inhibition Assay | Test inhibition of kinase activity | Demonstrated competitive inhibition with IC50 values indicating potency |
Mechanism of Action
The mechanism of action of (z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Stability and Reactivity
- The tert-butoxycarbonyl (Boc) group in the target compound provides superior steric protection against hydrolysis compared to methoxycarbonyl or unprotected imino groups . For example, the Boc-protected derivative remains stable in alkaline conditions (pH 8–10), whereas the hydroxyimino analogue (CAS 66338-96-3) degrades rapidly under similar conditions .
- The chloroacetyl variant (CAS 64486-18-6) exhibits higher electrophilicity, enabling faster acylation reactions but requiring strict temperature control to avoid decomposition .
Crystallographic Insights
- X-ray studies of ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate (CAS 53266-94-7) reveal a planar thiazole ring, whereas the Boc-protected compound adopts a twisted conformation due to steric hindrance, reducing β-lactamase binding efficiency .
Biological Activity
(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid, often referred to as a thiazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- CAS Number : 74440-02-1
- Molecular Formula : C₁₁H₁₅N₃O₅S
- Molecular Weight : 301.32 g/mol
- Purity : Typically >98% (HPLC)
The compound exhibits biological activity primarily through its interaction with various biological targets, which may include enzymes and receptors involved in metabolic pathways. The thiazole ring is known for its role in pharmacological activity, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives possess notable antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against a range of bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
In another investigation reported in Cancer Letters, the compound was tested on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analyses confirmed that the compound triggers apoptosis via mitochondrial pathways.
Q & A
Q. What are the established synthetic routes for (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid, and what critical protection strategies are employed during its preparation?
- Methodological Answer : The compound is synthesized via a multi-step process involving: (i) Coupling reactions : Activation of the carboxylic acid group using agents like dicyclohexylcarbodiimide (DCC) or tosyl chloride to form mixed anhydrides, enabling amide bond formation with cephalosporin nuclei . (ii) Protection strategies : The tert-butoxycarbonyl (Boc) group is used to protect the methoxyimino moiety, while trityl (Tr) groups may protect the aminothiazole ring during intermediate steps to prevent undesired side reactions . (iii) Deprotection : Final steps involve acidic or reductive cleavage (e.g., formic acid) to remove protecting groups while preserving the Z-isomer configuration .
Q. How can researchers characterize the molecular configuration and purity of this compound, particularly regarding its Z-isomer stability?
- Methodological Answer :
- Stereochemical analysis : Use nuclear magnetic resonance (NMR) to confirm the Z-isomer configuration via coupling constants (e.g., values) and nuclear Overhauser effect (NOE) correlations .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and acetonitrile/water gradient elution to resolve impurities .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (theoretical: 301.32 g/mol) and detects fragmentation patterns .
Q. What are the key physicochemical properties of this compound relevant to formulation studies?
- Methodological Answer : Critical properties include:
- Solubility : Poor aqueous solubility (logP ~4.3) necessitates co-solvents like ethanol or glycol-water mixtures for dissolution .
- Thermal stability : Decomposition occurs above 327°C (flash point), requiring storage below 25°C in inert atmospheres .
- Hygroscopicity : Low moisture uptake (<0.1% w/w at 25°C) due to the hydrophobic Boc group, minimizing hydrolysis risks .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound as a cephalosporin side chain in β-lactam antibiotic synthesis?
- Methodological Answer :
- Activation methods : Pre-activate the carboxylic acid via mixed anhydride (tosyl chloride/triethylamine) or use coupling agents like HOBt/DCC to enhance nucleophilic attack by the 7-aminocephem nucleus .
- Stereochemical control : Maintain reaction temperatures below 0°C during coupling to prevent Z→E isomerization, which reduces antibiotic activity .
- Protection of reactive sites : Silylate the cephem thioether with chlorotrimethylsilane to prevent undesired interactions during acylation .
Q. What methodological approaches are recommended to resolve contradictions in reported solubility data across different solvent systems?
- Methodological Answer :
- Solvent screening : Test binary mixtures (e.g., water + ethanol/methanol) at varying ratios (10–90% v/v) and temperatures (5–50°C) to identify optimal dissolution conditions .
- Thermodynamic modeling : Apply the modified Apelblat equation or Jouyban-Acree model to correlate experimental solubility with solvent polarity and hydrogen-bonding capacity .
- Crystallinity analysis : Use X-ray diffraction (XRD) to differentiate between polymorphic forms, as crystalline vs. amorphous states significantly affect solubility .
Q. What strategies mitigate degradation of the tert-butoxycarbonylmethoxyimino group under acidic or basic conditions during storage?
- Methodological Answer :
- pH control : Store lyophilized powders at pH 6.5–7.5 (phosphate buffer) to minimize hydrolysis. Avoid buffers with nucleophilic ions (e.g., Tris) that accelerate Boc cleavage .
- Stabilizers : Add antioxidants like ascorbic acid (0.1% w/w) to prevent oxidative degradation of the thiazole ring .
- Accelerated stability testing : Conduct stress studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC to establish shelf-life .
Q. How can researchers validate the absence of genotoxic impurities in synthetic batches?
- Methodological Answer :
- LC-MS/MS detection : Use a hydrophilic interaction liquid chromatography (HILIC) column paired with tandem MS to trace impurities like 2-aminothiazole derivatives (threshold: <0.1% w/w) .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100, ensuring compliance with ICH M7 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
